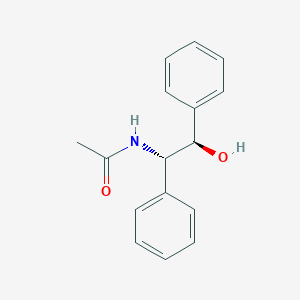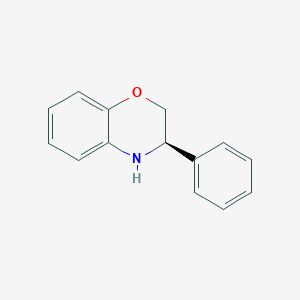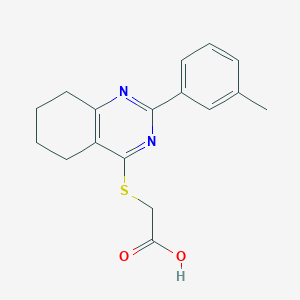![molecular formula C14H13N3 B7591002 2-[(4-Methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591002.png)
2-[(4-Methylpyrazol-1-yl)methyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methylpyrazol-1-yl)methyl]quinoline, also known as MPQ, is a chemical compound that has been widely studied in scientific research. MPQ is a heterocyclic compound that contains both a pyrazole and a quinoline ring. The compound has been found to have a variety of biochemical and physiological effects, making it an important molecule for research in a number of fields.
Wirkmechanismus
The exact mechanism of action of 2-[(4-Methylpyrazol-1-yl)methyl]quinoline is not yet fully understood, but it is believed to act through a number of different pathways. 2-[(4-Methylpyrazol-1-yl)methyl]quinoline has been found to have antioxidant properties, which may help to protect neurons from oxidative damage. It has also been found to inhibit the activity of enzymes such as monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
2-[(4-Methylpyrazol-1-yl)methyl]quinoline has a number of biochemical and physiological effects that make it an important molecule for scientific research. The compound has been found to have anti-inflammatory properties, which may be useful in the treatment of a variety of inflammatory diseases. It has also been found to have antitumor properties, and has been studied for its potential use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-[(4-Methylpyrazol-1-yl)methyl]quinoline for scientific research is that it is a relatively stable molecule that can be easily synthesized and purified. However, one limitation of 2-[(4-Methylpyrazol-1-yl)methyl]quinoline is that it can be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-[(4-Methylpyrazol-1-yl)methyl]quinoline. One area of interest is in the development of new neuroprotective therapies for the treatment of neurodegenerative diseases. 2-[(4-Methylpyrazol-1-yl)methyl]quinoline has also been studied for its potential use in the treatment of cancer, and further research in this area may lead to the development of new anticancer drugs. Additionally, research on the biochemical and physiological effects of 2-[(4-Methylpyrazol-1-yl)methyl]quinoline may lead to the development of new therapies for a variety of other diseases.
Synthesemethoden
The synthesis of 2-[(4-Methylpyrazol-1-yl)methyl]quinoline involves the reaction of 4-methylpyrazole with 2-chloroquinoline in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the chlorine atom on the quinoline ring by the pyrazole nitrogen. The resulting product is then purified by recrystallization to yield pure 2-[(4-Methylpyrazol-1-yl)methyl]quinoline.
Wissenschaftliche Forschungsanwendungen
2-[(4-Methylpyrazol-1-yl)methyl]quinoline has been studied extensively for its potential use in a variety of scientific research applications. One of the most important areas of research for 2-[(4-Methylpyrazol-1-yl)methyl]quinoline is in the field of neuroscience. The compound has been found to have neuroprotective properties, and has been studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Eigenschaften
IUPAC Name |
2-[(4-methylpyrazol-1-yl)methyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-11-8-15-17(9-11)10-13-7-6-12-4-2-3-5-14(12)16-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZLXUIPYOADTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylpyrazol-1-yl)methyl]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-tert-butyl N-[(3R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate](/img/structure/B7590922.png)





![1h-Pyrrolo[3,2-b]pyridine-6-carboxamide](/img/structure/B7590973.png)
![3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid](/img/structure/B7590989.png)




![N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7591025.png)
